molecular formula C24H25N3O6 B2444981 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate CAS No. 1428362-23-5

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

Cat. No.: B2444981
CAS No.: 1428362-23-5
M. Wt: 451.479
InChI Key: JXNVTNBPSYPWEJ-UHFFFAOYSA-N
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Description

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of azetidines and oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxadiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-cyclopropyl-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.C2H2O4/c1-2-4-17(5-3-1)15-26-20-10-6-16(7-11-20)12-25-13-19(14-25)22-23-21(24-27-22)18-8-9-18;3-1(4)2(5)6/h1-7,10-11,18-19H,8-9,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVTNBPSYPWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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